![molecular formula C33H58Br2N2O3 B1669763 Bromuro de Dacuronium CAS No. 27115-86-2](/img/structure/B1669763.png)
Bromuro de Dacuronium
Descripción general
Descripción
El bromuro de dacuronium es un agente bloqueador neuromuscular aminosteroidal que se desarrolló pero nunca se comercializó . Actúa como un antagonista competitivo del receptor nicotínico de acetilcolina, el cual es crucial en la transmisión neuromuscular . Este compuesto está relacionado estructuralmente con otros agentes bloqueadores neuromusculares como el pancuronio y el vecuronio .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Dacuronium bromide acts by competitively inhibiting acetylcholine at the neuromuscular junction, leading to muscle paralysis. Its pharmacokinetics include rapid onset and intermediate duration of action, which are critical in surgical settings. The drug is metabolized primarily in the liver, with biliary excretion being a key route of elimination. Understanding these properties is essential for optimizing its use in different patient populations.
Clinical Applications
-
General Anesthesia :
- Dacuronium bromide is commonly used during general anesthesia to facilitate intubation and ensure muscle relaxation throughout surgical procedures. Its rapid onset allows for quick induction, while its intermediate duration helps maintain muscle relaxation without prolonged effects post-surgery.
-
Intensive Care Unit (ICU) Sedation :
- In critically ill patients requiring mechanical ventilation, dacuronium bromide can be administered to prevent spontaneous movements that may interfere with ventilator support. This application necessitates careful monitoring to avoid prolonged neuromuscular blockade.
-
Surgical Procedures :
- The compound is particularly beneficial in surgeries requiring precise control of muscle relaxation, such as orthopedic or abdominal surgeries. Its use can enhance surgical conditions and improve outcomes by minimizing movement during critical phases of surgery.
Comparative Efficacy and Safety
When compared to other neuromuscular blockers like vecuronium and rocuronium, dacuronium bromide exhibits unique advantages:
- Potency : Dacuronium bromide has been shown to be more potent than some alternatives, allowing for lower dosing requirements.
- Hemodynamic Stability : Studies indicate that administration does not significantly alter cardiovascular parameters, making it a safer choice for patients with pre-existing cardiovascular conditions.
Case Studies and Research Findings
Several clinical studies have evaluated the efficacy and safety of dacuronium bromide in various surgical contexts:
- A study published in the British Journal of Anaesthesia highlighted the effective use of dacuronium bromide in cardiac surgeries, where its hemodynamic stability proved advantageous over other agents like pancuronium .
- Research analyzing the pharmacokinetics of dacuronium indicated its rapid distribution and elimination profile, supporting its use in short-duration procedures .
Data Tables
Parameter | Dacuronium Bromide | Vecuronium Bromide | Rocuronium Bromide |
---|---|---|---|
Onset of Action | 2-3 minutes | 3-5 minutes | 1-2 minutes |
Duration of Action | 30-60 minutes | 20-35 minutes | 30-60 minutes |
Potency | Higher | Moderate | Moderate |
Cardiovascular Effects | Minimal | Variable | Minimal |
Mecanismo De Acción
El bromuro de dacuronium ejerce sus efectos al unirse competitivamente a los receptores nicotínicos de acetilcolina en la unión neuromuscular . Esto evita que la acetilcolina se una a estos receptores, lo que inhibe la transmisión neuromuscular y causa relajación muscular . Los objetivos moleculares son los receptores nicotínicos de acetilcolina, y la vía implica la inhibición de la apertura del canal iónico, lo que lleva a una reducción de la contracción muscular .
Análisis Bioquímico
Biochemical Properties
Dacuronium Bromide acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) . This means it competes with acetylcholine, a neurotransmitter, for binding sites on the nAChR, which are located at the neuromuscular junction. By binding to these receptors, Dacuronium Bromide prevents acetylcholine from triggering muscle contractions, leading to muscle relaxation .
Cellular Effects
The primary cellular effect of Dacuronium Bromide is the inhibition of muscle contractions. By blocking the action of acetylcholine at the neuromuscular junction, it prevents the transmission of signals from nerve cells to muscle cells . This can influence various cellular processes, particularly those related to muscle function and movement.
Molecular Mechanism
The molecular mechanism of Dacuronium Bromide involves its competitive antagonism of the nicotinic acetylcholine receptor . By binding to this receptor, it prevents acetylcholine from doing so, thereby inhibiting the downstream effects of acetylcholine binding, which include muscle contraction .
Temporal Effects in Laboratory Settings
Similar neuromuscular blocking agents are known to have a rapid onset and short duration of action .
Metabolic Pathways
Similar neuromuscular blocking agents are known to be metabolized in the liver and excreted in the urine and feces .
Transport and Distribution
Similar neuromuscular blocking agents are known to have a volume of distribution of 0.3 to 0.4 L/kg .
Subcellular Localization
As a neuromuscular blocking agent, its primary site of action is the neuromuscular junction, which is located in the synaptic cleft between motor neurons and muscle cells .
Métodos De Preparación
La síntesis del bromuro de dacuronium involucra varios pasos, comenzando con precursores esteroidales
Análisis De Reacciones Químicas
El bromuro de dacuronium experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ocurrir en los grupos hidroxilo presentes en la molécula.
Reducción: El compuesto puede reducirse en los grupos carbonilo.
Sustitución: Los iones bromuro pueden ser sustituidos por otros nucleófilos en condiciones apropiadas. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como la azida de sodio. Los productos principales formados dependen de las condiciones específicas de reacción y los reactivos utilizados.
Comparación Con Compuestos Similares
El bromuro de dacuronium es similar a otros agentes bloqueadores neuromusculares aminosteroidales como:
Bromuro de vecuronio: Utilizado en anestesia para proporcionar relajación muscular durante la cirugía.
Bromuro de pancuronio: Un relajante muscular de acción prolongada con mecanismos de acción similares.
Bromuro de rocuronio: Conocido por su inicio rápido y duración de acción intermedia. Lo que diferencia al this compound son sus modificaciones estructurales específicas, que influyen en su afinidad de unión y duración de acción.
Actividad Biológica
Dacuronium bromide is a non-depolarizing neuromuscular blocking agent primarily used in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. Its mechanism of action involves competitive antagonism at the neuromuscular junction, specifically targeting nicotinic acetylcholine receptors.
Dacuronium bromide operates by binding to nicotinic receptors at the motor end plate, preventing acetylcholine from eliciting muscle contraction. This competitive inhibition leads to muscle paralysis, which is essential during surgeries requiring controlled ventilation and immobility. The effects can be reversed with acetylcholinesterase inhibitors, such as neostigmine, which increase the availability of acetylcholine at the neuromuscular junction .
Pharmacokinetics
- Absorption : Poorly absorbed from the gastrointestinal tract.
- Volume of Distribution : Approximately 0.3 L/kg in infants and slightly lower in older children.
- Protein Binding : About 30% bound to plasma proteins.
- Metabolism : Primarily metabolized by the liver to a less active metabolite, 17-desacetyl-rocuronium.
- Elimination Half-life : Variable, depending on patient factors but generally ranges from 30 to 90 minutes .
Efficacy and Safety
Clinical studies have demonstrated that dacuronium bromide provides effective muscle relaxation with a rapid onset of action. In a study involving anesthetized patients, it was found that dacuronium effectively facilitated intubation with minimal cardiovascular side effects .
Case Studies
- Study on Anesthetic Use :
- Adverse Effects :
Table: Comparative Analysis of Neuromuscular Blockers
Drug Name | Onset Time | Duration | Reversal Agent | Side Effects |
---|---|---|---|---|
Dacuronium Bromide | 1-2 min | 30-60 min | Neostigmine | Prolonged paralysis |
Rocuronium Bromide | 1-2 min | 30-60 min | Neostigmine | Injection site pain |
Vecuronium | 2-3 min | 30-60 min | Neostigmine | Hypotension |
Propiedades
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKULMJPMHYWKC-GMMLHHOXSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27115-86-2 | |
Record name | Dacuronium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dacuronium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DACURONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33482245B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Dacuronium Bromide?
A: Dacuronium Bromide is a steroidal neuromuscular blocking agent that acts as a competitive antagonist at the neuromuscular junction. [, ] It competes with acetylcholine for binding to nicotinic acetylcholine receptors on the motor endplate, thereby preventing depolarization of the muscle fiber and causing muscle relaxation. []
Q2: How does the potency and duration of action of Dacuronium Bromide compare to other neuromuscular blocking agents?
A: Research suggests that Dacuronium Bromide has a potency approximately one-tenth that of Tubocurarine and one-fiftieth that of Pancuronium. [] While its maximal effect is achieved faster than Tubocurarine and Pancuronium, its duration of action is shorter. [] Early studies in primates suggested a duration of action between 7 to 10 minutes. []
Q3: Does Dacuronium Bromide have any histamine-releasing properties?
A: Unlike Tubocurarine, which exhibits significant histamine release, Dacuronium Bromide demonstrates minimal histamine-releasing activity. [] This difference is attributed to structural variations between the two compounds, particularly the presence of a hydroxyl group at position 17 in Dacuronium Bromide, replacing the acetoxy group found in Pancuronium, which is also a poor histamine releaser. [, ]
Q4: Were there any notable observations during clinical investigations of Dacuronium Bromide?
A: In a study involving 23 anesthetized patients, one individual experienced a phenomenon known as "recurarization" or the "return of block" after seemingly adequate antagonism of Dacuronium Bromide by Neostigmine. [] This occurrence highlights the potential for unexpected complications and the need for careful monitoring during and after the administration of neuromuscular blocking agents.
Q5: Has Dacuronium Bromide been used to study the structure-activity relationships of neuromuscular blocking agents?
A: Yes, research has utilized Dacuronium Bromide alongside other neuromuscular blocking agents to investigate the structural features necessary for histamine release and their correlation with muscle relaxation potency. [] Results indicated that methylation of the phenolic hydroxyl groups in Tubocurarine, forming Dimethyltubocurarine, led to a decline in histamine release. [] Furthermore, the study explored the impact of primary hydroxyl groups on histamine release by comparing C-Toxiferine and Alcuronium. [] These findings contributed to a deeper understanding of the relationship between the chemical structure and biological activities of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.